molecular formula C24H20O2 B3168720 2,7-Bis(benzyloxy)naphthalene CAS No. 93245-52-4

2,7-Bis(benzyloxy)naphthalene

Cat. No.: B3168720
CAS No.: 93245-52-4
M. Wt: 340.4 g/mol
InChI Key: UQDKJKZDEILDBS-UHFFFAOYSA-N
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Description

2,7-Bis(benzyloxy)naphthalene is a polycyclic aromatic compound with the chemical formula C24H20O2 It is characterized by two benzyloxy groups attached to the naphthalene ring at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(benzyloxy)naphthalene typically involves the reaction of 2,7-dihydroxynaphthalene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,7-Bis(benzyloxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Bis(benzyloxy)naphthalene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,7-Bis(benzyloxy)naphthalene is primarily related to its ability to undergo various chemical transformations. The benzyloxy groups can participate in reactions that modify the electronic properties of the naphthalene ring, influencing its reactivity and interactions with other molecules. The compound’s effects are mediated through its interactions with molecular targets such as enzymes or receptors, although specific pathways are still under investigation .

Comparison with Similar Compounds

    2,7-Dihydroxynaphthalene: The precursor to 2,7-Bis(benzyloxy)naphthalene, lacking the benzyloxy groups.

    2,7-Dibromonaphthalene: Similar structure but with bromine atoms instead of benzyloxy groups.

    2,7-Dimethoxynaphthalene: Contains methoxy groups instead of benzyloxy groups.

Uniqueness: this compound is unique due to the presence of benzyloxy groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

2,7-bis(phenylmethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O2/c1-3-7-19(8-4-1)17-25-23-13-11-21-12-14-24(16-22(21)15-23)26-18-20-9-5-2-6-10-20/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDKJKZDEILDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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